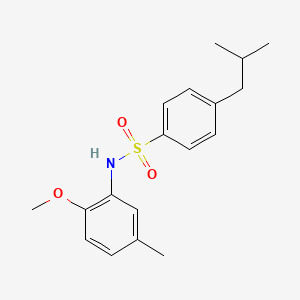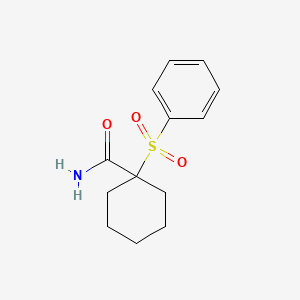
4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may exert its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has also been found to modulate the levels of various cytokines and growth factors.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide in lab experiments is its ability to exhibit multiple biological activities. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research on 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide. One of the areas of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves the reaction of 2-methoxy-5-methylphenylamine with isobutyl chloroformate, followed by the reaction with benzenesulfonyl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13(2)11-15-6-8-16(9-7-15)23(20,21)19-17-12-14(3)5-10-18(17)22-4/h5-10,12-13,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOLMZVPYBXIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)



![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)
![(4aR*,7aS*)-1-ethyl-4-{3-[(4-fluorobenzyl)thio]propanoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5685006.png)
![1-(4-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5685010.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)